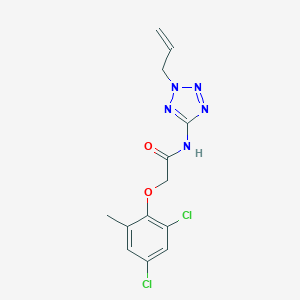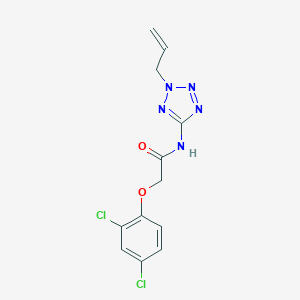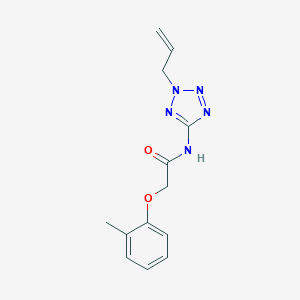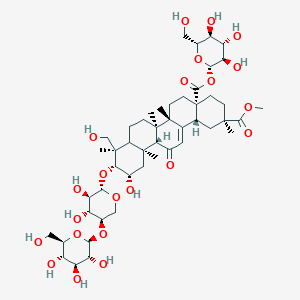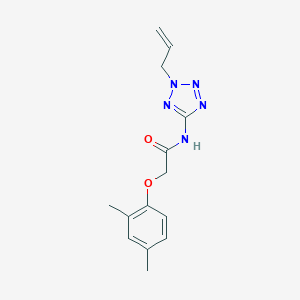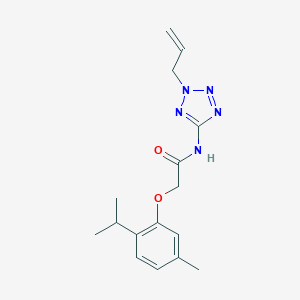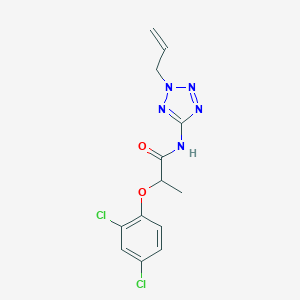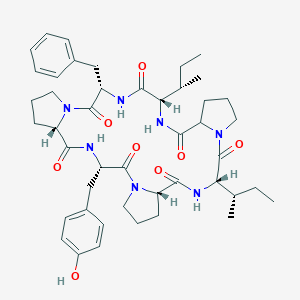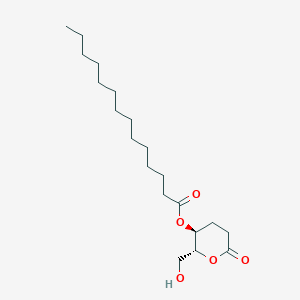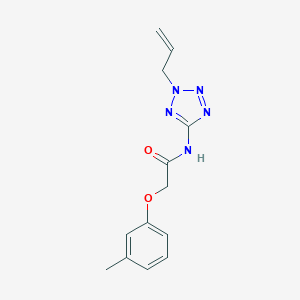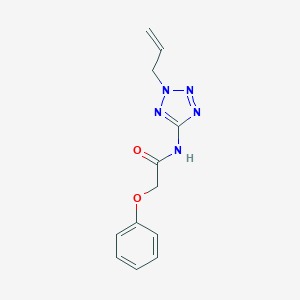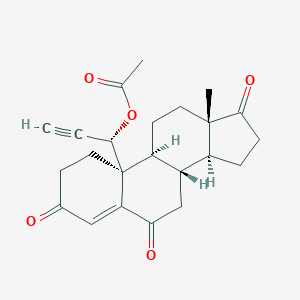
19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione, also known as Trenbolone acetate, is a synthetic androgenic-anabolic steroid that is commonly used in the field of research. It was first synthesized in the late 1960s and has since been used extensively in scientific research due to its potent androgenic and anabolic properties.
Mécanisme D'action
19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate works by binding to androgen receptors in the body. This leads to an increase in protein synthesis and an increase in nitrogen retention, which results in increased muscle mass and strength. 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate also increases the production of red blood cells, which improves oxygen delivery to the muscles.
Effets Biochimiques Et Physiologiques
19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate has a number of biochemical and physiological effects on the body. It increases protein synthesis, which leads to an increase in muscle mass and strength. It also increases the production of red blood cells, which improves oxygen delivery to the muscles. 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate can also increase bone density and improve bone health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate in lab experiments include its potent androgenic and anabolic properties, which make it an effective tool for studying the effects of androgens on muscle growth, bone density, and other physiological processes. However, the limitations of using 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate in lab experiments include its potential for toxicity and its potential for misuse.
Orientations Futures
There are a number of future directions for research involving 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate. One area of research could focus on the effects of 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate on different types of muscle fibers. Another area of research could focus on the effects of 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate on different types of bone cells. Additionally, research could be conducted to determine the optimal dosage and administration of 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate for different experimental conditions.
Méthodes De Synthèse
The synthesis of 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate involves the esterification of 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione with acetic acid. The process involves the addition of acetic anhydride to 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione, followed by the addition of a catalyst such as sulfuric acid. The resulting product is then purified through a series of chemical reactions and crystallization processes.
Applications De Recherche Scientifique
19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate has been extensively used in scientific research due to its potent androgenic and anabolic properties. It has been used to study the effects of androgens on muscle growth, bone density, and other physiological processes. 19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione acetate has also been used to study the effects of androgens on the brain and behavior.
Propriétés
Numéro CAS |
147900-22-9 |
|---|---|
Nom du produit |
19-Ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione |
Formule moléculaire |
C23H26O5 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
[(1S)-1-[(8R,9S,10S,13S,14S)-13-methyl-3,6,17-trioxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-10-yl]prop-2-ynyl] acetate |
InChI |
InChI=1S/C23H26O5/c1-4-21(28-13(2)24)23-10-7-14(25)11-18(23)19(26)12-15-16-5-6-20(27)22(16,3)9-8-17(15)23/h1,11,15-17,21H,5-10,12H2,2-3H3/t15-,16-,17-,21-,22-,23-/m0/s1 |
Clé InChI |
OTBPDDRBTVTJBK-BGHDJBMGSA-N |
SMILES isomérique |
CC(=O)O[C@@H](C#C)[C@]12CCC(=O)C=C1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
SMILES |
CC(=O)OC(C#C)C12CCC(=O)C=C1C(=O)CC3C2CCC4(C3CCC4=O)C |
SMILES canonique |
CC(=O)OC(C#C)C12CCC(=O)C=C1C(=O)CC3C2CCC4(C3CCC4=O)C |
Synonymes |
19-ethynyl-19-acetoxy-AT 19-ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione 19-ethynyl-19-acetoxyandrost-4-ene-3,6,17-trione, (19R)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)

